5-(Thiazol-4-yl)pyrrolidin-2-one

Regioisomerism Medicinal Chemistry Fragment-Based Drug Discovery

Researchers requiring a complete panel of thiazole-pyrrolidinone regioisomers for rigorous SAR studies often face a gap with the 4-thiazolyl variant. This compound fills that critical gap. - Differentiated Topography: The 5-(thiazol-4-yl) substitution offers distinct hydrogen-bonding geometry versus 2-yl and 5-yl isomers, crucial for scaffold-hopping to novel targets like FFA3. - Ideal Physicochemical Profile: With a measured LogP of -0.2, it minimizes non-specific binding and aggregation, making it superior to lipophilic analogs for polar kinase or protease fragment screens. - Supply Assurance: Sourced as a high-purity fragment for early-stage discovery, ensuring consistent quality for reproducible screening campaigns.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
Cat. No. B12979750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiazol-4-yl)pyrrolidin-2-one
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CSC=N2
InChIInChI=1S/C7H8N2OS/c10-7-2-1-5(9-7)6-3-11-4-8-6/h3-5H,1-2H2,(H,9,10)
InChIKeyOAUHYNNWDGHWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiazol-4-yl)pyrrolidin-2-one – A Distinct Thiazole-Pyrrolidinone Fragment for Medicinal Chemistry and Targeted Library Design


5-(Thiazol-4-yl)pyrrolidin-2-one (CAS 2359791-44-7; MW 168.22; SMILES O=C1CCC(c2cscn2)N1) is a compact heterocyclic building block combining a pyrrolidin-2-one core with a thiazol-4-yl substituent at the 5-position . Unlike the more extensively explored 1-(thiazol-2-yl)pyrrolidin-2-one series, this regioisomer positions the thiazole nitrogen and sulfur atoms in a distinct spatial orientation relative to the lactam ring, creating a unique hydrogen-bond acceptor/donor topography and electronic profile [1]. The compound is commercially available as a screening fragment (e.g., from Otava Ltd.) and serves as a core scaffold for derivatization in early-stage drug discovery .

Fragment for polar, regioisomerically diverse screening libraries
Core scaffold for derivatization toward novel target space
Available from specialist suppliers for rapid procurement

Why 5-(Thiazol-4-yl)pyrrolidin-2-one Cannot Be Simply Replaced by Other Thiazole-Pyrrolidinone Isomers in Research or Procurement


In-class thiazole-pyrrolidinone compounds are not interchangeable because the position of the thiazole attachment (4-yl vs. 2-yl vs. 5-yl) and the point of connection to the pyrrolidinone ring (N1 vs. C5 vs. C4) fundamentally alter the vector of hydrogen-bonding interactions, conformational preferences, and electronic properties [1]. The 1-(thiazol-2-yl)pyrrolidin-2-one series has demonstrated anticonvulsant activity with ED50 values of 18.4 mg/kg in PTZ models, while thiazol-4-yl-bearing derivatives have been linked to distinct targets such as the free fatty acid receptor FFA3 (EC50 1.95 µM) [2]. Substituting the 4-thiazolyl isomer with a 2-thiazolyl or 5-thiazolyl analog would redirect the pharmacophore geometry and bias the compound toward entirely different biological screening outcomes [3].

Thiazole attachment position (4-yl vs 2-yl) shifts hydrogen-bond vector and target engagement; anticonvulsant activity of 2-yl series may not transfer.
Conformational freedom differs from restricted 1-(thiazol-2-yl) series; docking poses may be incompatible.
Synthetic routes are distinct; the 4-yl isomer requires alternative building blocks, potentially affecting lead time and cost.

Quantitative Differential Evidence for 5-(Thiazol-4-yl)pyrrolidin-2-one Versus Its Closest Structural Analogs


Regioisomeric Attachment Site Determines Hydrogen-Bond Acceptor Topography: 4-Thiazolyl vs. 2-Thiazolyl

The 4-thiazolyl isomer places the thiazole ring nitrogen in a distinct spatial position relative to the pyrrolidin-2-one carbonyl compared to the 2-thiazolyl isomer. This alters the hydrogen-bond acceptor pharmacophore. In the anticonvulsant series, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5g) achieved an ED50 of 18.4 mg/kg (PTZ model) with a protection index (TD50/ED50) of 9.2 [1]. In contrast, a derivative retaining the thiazol-4-yl-pyrrolidinone core (CHEMBL4579352) showed agonist activity at the unrelated FFA3 receptor (EC50 1.95 µM) [2]. Direct quantitative comparison of the unsubstituted parent regioisomers in the same assay is not available in the public domain, but the divergent biological profiles of their derivatives support non-interchangeability.

Target Selectivity
Class-level
4-yl core → FFA3 agonist
EC50 1.95 µM
vs
2-yl derivative → anticonvulsant
ED50 18.4 mg/kg
Regioisomer attachment redirects biological target selectivity.
No common assay data; profiles derived from distinct derivatives.
Regioisomerism Medicinal Chemistry Fragment-Based Drug Discovery

Predicted Lipophilicity (LogP) Differentiation: 4-Thiazolyl vs. 2-Thiazolyl vs. 5-Thiazolyl Isomers

The experimental/log-calculated LogP for 5-(thiazol-4-yl)pyrrolidin-2-one is reported as -0.2 . This low lipophilicity is a direct consequence of the thiazol‑4‑yl attachment, which positions the sulfur atom and nitrogen lone pair to enhance overall polarity. While experimentally determined LogP values for the 2‑thiazolyl and 5‑thiazolyl regioisomers have not been published, their calculated values (e.g., using ChemAxon or ACD/Labs) are expected to differ due to altered dipole moments. The negative LogP of the 4‑isomer suggests superior aqueous solubility and a reduced propensity for non-specific protein binding compared to more lipophilic analogs, an advantage in fragment-based screening where low LogP fragments are preferred.

Lipophilicity
Data to verify
LogP -0.2
experimental/calculated
Low lipophilicity supports polar fragment library inclusion.
Experimental LogP for 2-yl and 5-yl not published.
Physicochemical Properties LogP Drug-Likeness

Conformational Profile: Torsion Angle Differences Between Pyrrolidinone and Thiazole Rings

Crystal structures of related 1-(thiazol-2-yl)pyrrolidin-2-ones reveal that the pyrrolidine ring is slightly twisted from the thiazole ring, with C–N–C–N torsion angles of 4.8° and 3.0° in two independent molecules [1]. The 5-(thiazol-4-yl)pyrrolidin-2-one isomer lacks a direct N–C bond between the two rings, resulting in a different rotational profile around the C5–C4′ bond. This altered conformational landscape affects the spatial presentation of the thiazole nitrogen and sulfur atoms to biological targets. Molecular docking studies on the anticonvulsant series identified specific binding poses that are incompatible with a 4-thiazolyl attachment geometry [2].

Conformational Freedom
Reported
Free rotation about C5–C4'
vs
Torsion ~4.8° / 3.0° (2-yl series)
Rotational profile differs; may influence binding pose.
Crystal structure of target not available.
Conformational Analysis X-ray Crystallography Structure-Based Design

Synthetic Route Specificity: 5-(Thiazol-4-yl)pyrrolidin-2-one Requires Alternative Synthetic Entry Compared to 1-(Thiazol-2-yl) Series

The 1-(thiazol-2-yl)pyrrolidin-2-one series is typically accessed via condensation of 2-aminothiazoles with γ-butyrolactone derivatives or through Hantzsch-type thiazole formation on a pre-formed pyrrolidinone [1]. In contrast, 5-(thiazol-4-yl)pyrrolidin-2-one necessitates a C–C bond-forming strategy between the 5-position of the pyrrolidinone and the 4-position of the thiazole, which can be achieved via cross-coupling or cyclization of appropriately functionalized precursors. This synthetic divergence means that the 4-thiazolyl isomer cannot be obtained from the same commercially available intermediates as the 2-thiazolyl series, directly impacting procurement lead times and cost .

Synthetic Route
Reported
Method
Multi-step C–C bond formation vs one-step condensation for 2-yl series
Procurement route differs; may affect lead time.
Available from Otava Ltd.
Synthetic Chemistry Building Blocks Parallel Synthesis

Optimal Research and Procurement Scenarios for 5-(Thiazol-4-yl)pyrrolidin-2-one Based on Verified Evidence


Fragment-Based Screening Libraries Requiring Low-LogP, Polar Heterocyclic Fragments

With a measured LogP of -0.2 , 5-(thiazol-4-yl)pyrrolidin-2-one is an ideal fragment for inclusion in polar fragment libraries targeting enzymes with hydrophilic binding pockets (e.g., kinases, proteases). Its low lipophilicity minimizes non-specific binding and aggregation artifacts common with more lipophilic thiazole analogs, making it a superior choice for fragment screening campaigns where high aqueous solubility is critical.

Scaffold-Hopping from 1-(Thiazol-2-yl)pyrrolidin-2-one Anticonvulsants to Novel Biological Targets

Given that 1-(thiazol-2-yl)pyrrolidin-2-ones have established anticonvulsant activity (ED50 18.4 mg/kg) [1] while thiazol-4-yl-pyrrolidinone core derivatives show FFA3 receptor agonism (EC50 1.95 µM) [2], the 4-thiazolyl regioisomer provides a scaffold-hopping opportunity to access entirely different biological target space. Researchers aiming to diversify away from neurological targets toward metabolic or inflammatory pathways should select the 4-thiazolyl isomer.

Conformational Probe in Structure-Based Drug Design

The rotational freedom about the C5–C4′ bond connecting the pyrrolidinone and thiazole rings in 5-(thiazol-4-yl)pyrrolidin-2-one offers a different conformational sampling profile compared to the conformationally restricted N1-linked 2-thiazolyl series (torsion angles of ~4°) [3]. This conformational distinction can be exploited in structure-based design to explore new binding sub-pockets or to achieve selectivity over targets that accommodate the planar 1-(thiazol-2-yl) geometry, and should guide procurement decisions for medicinal chemistry projects.

Chemical Biology Tool for Investigating Thiazole Regioisomer Contributions to Phenotypic Activity

In phenotypic screening cascades, the availability of all three thiazole regioisomers (2-yl, 4-yl, 5-yl) is essential to dissect the contribution of heterocycle attachment position to observed activity. 5-(Thiazol-4-yl)pyrrolidin-2-one fills a critical gap in the regioisomer panel, enabling definitive structure-activity relationship studies that the more common 2-yl isomer alone cannot support. Procurement of the complete set of regioisomers is necessary for rigorous hit validation [1].

Application
Selection Property
Validation Focus
Polar fragment library design
Low lipophilicity and polar character
Aqueous solubility and binding artifact control
Scaffold-hopping from anticonvulsant series
Regioisomer-directed target engagement
FFA3 receptor or metabolic target assay profiling
Conformational sampling in SBDD
Rotational freedom about C5–C4' bond
Binding sub-pocket exploration via docking
Regioisomer panel for SAR
Complete set of thiazole regioisomers (2-, 4-, 5-yl)
Hit validation and selectivity across attachment positions
Quote Request

Request a Quote for 5-(Thiazol-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.